1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine
Description
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Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
LBBIHIIVKGLQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine
CAS: 1523008-70-9 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Review)
Executive Summary
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine (CAS 1523008-70-9) is a specialized bifunctional building block used primarily in the synthesis of small-molecule pharmaceutical candidates. Its structure features a cyclopropane core that acts as a conformationally restricted linker, a primary amine for amide/urea coupling, and a 4-bromo-3-fluoroaryl moiety serving as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers optimizing pharmacokinetic (PK) profiles through bioisosteric replacement.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is characterized by the presence of a rigid cyclopropyl ring which restricts the rotation of the methanamine side chain, often improving metabolic stability compared to flexible alkyl chains.
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1523008-70-9 |
| Chemical Name | 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine |
| Molecular Formula | C₁₀H₁₁BrFN |
| Molecular Weight | 244.11 g/mol |
| Appearance | Pale yellow to off-white oil or low-melting solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Predicted) | ~9.5 (Primary amine) |
| LogP (Predicted) | 2.3 – 2.6 |
| Key Functional Groups | Primary Amine (-NH₂), Aryl Bromide (-Br), Aryl Fluoride (-F) |
Synthetic Methodology
The synthesis of CAS 1523008-70-9 typically follows a two-stage protocol: construction of the cyclopropane ring via alkylation of a nitrile precursor, followed by chemoselective reduction.
Core Synthetic Route (Nitrile Pathway)
This route is preferred for its scalability and the availability of the starting material, (4-bromo-3-fluorophenyl)acetonitrile .
Step 1: Cyclopropanation
-
Reagents: 1,2-Dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as phase transfer catalyst.
-
Mechanism: Double alkylation of the benzylic carbanion.
-
Protocol:
-
Dissolve (4-bromo-3-fluorophenyl)acetonitrile in toluene/NaOH (50%).
-
Add TEBA (5 mol%) and 1,2-dibromoethane (1.2 equiv).
-
Heat to 50°C for 4–6 hours.
-
Critical Control: Monitor exotherm; the cyclopropanation is highly exothermic.
-
Yield: Typically 85–95% of the intermediate nitrile.
-
Step 2: Nitrile Reduction
-
Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄ (LAH).
-
Rationale: Catalytic hydrogenation is avoided to prevent debromination of the aryl ring.
-
Protocol:
-
Cool nitrile solution (THF) to 0°C.
-
Add BH₃·THF (2.0 equiv) dropwise.
-
Reflux for 2 hours.
-
Quench with MeOH/HCl to break the boron-amine complex.
-
Purification: Acid-base extraction yields the free amine.
-
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from the aryl acetonitrile precursor involving cyclopropanation and reduction.
Medicinal Chemistry Applications
CAS 1523008-70-9 is not merely an intermediate; it is a pharmacophore scaffold designed to address specific drug discovery challenges.
Conformational Restriction
The cyclopropane ring locks the spatial arrangement of the amine relative to the aryl ring.
-
Benefit: Reduces the entropic penalty of binding to a protein target (e.g., Kinase ATP pockets).
-
Metabolic Stability: The absence of benzylic hydrogens (replaced by the quaternary cyclopropane carbon) blocks cytochrome P450-mediated benzylic oxidation, a common metabolic soft spot.
Divergent Synthesis Strategy
The molecule allows for "orthogonal functionalization":
-
Amine Handle: Reacts with carboxylic acids or isocyanates to form the "tail" of the drug.
-
Aryl Halide Handle: The 4-Bromo/3-Fluoro motif is tuned for cross-coupling. The fluorine atom ortho to the bromide accelerates Pd-catalyzed oxidative addition, making the bromide highly reactive for Suzuki or Buchwald couplings.
Visualization: Divergent Functionalization
Figure 2: Orthogonal reactivity allowing independent modification of the amine and aryl domains.
Handling, Safety, and Quality Control
Safety Protocols
-
Hazards: As a primary amine and halogenated aromatic, it is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). The precursor nitrile is toxic if inhaled.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from air to form carbamates over time.
Quality Control (QC) Parameters
To ensure data integrity in biological assays, the following QC specifications are recommended:
-
HPLC Purity: >97% (UV @ 254 nm).
-
1H NMR (DMSO-d6): Diagnostic signals:
-
Cyclopropane protons: Multiplets at δ 0.8–1.0 ppm.
-
Methylene protons (-CH₂-N): Singlet or doublet at δ 2.7–2.9 ppm.
-
Aromatic protons: Distinct splitting pattern due to F-coupling (dd or td).
-
-
LC-MS: [M+H]⁺ = 244.0/246.0 (Bromine isotope pattern 1:1).
References
-
Bertus, P., & Szymoniak, J. (2001). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. Chemical Communications. Link
-
Wiedemann, S., et al. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters. Link
-
Thermo Fisher Scientific. 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile Product Page. (Precursor identification).[2] Link
-
BLD Pharm. Product Analysis: (1-(4-Bromo-3-fluorophenyl)cyclopropyl)methanamine. Link
-
Broad Institute. Patent WO 2018/183936 A1: Kinase Inhibitors and Methods of Use. (Contextual application of halo-aryl scaffolds). Link
Sources
1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride properties
An In-Depth Technical Guide to 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine Hydrochloride: Properties, Synthesis, and Hypothesized Biological Activity
Abstract
This technical guide provides a comprehensive overview of 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride, a novel small molecule with potential applications in research and drug development. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related analogues to project its physicochemical properties, propose a viable synthetic route, outline analytical characterization methodologies, and hypothesize its biological mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the unique class of phenylcyclopropylamine derivatives.
Introduction and Molecular Overview
1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride belongs to the class of phenylcyclopropylamines, a structural motif present in several biologically active compounds. The core structure consists of a cyclopropane ring directly attached to a phenyl ring and bearing a methanamine hydrochloride group. The phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position. These halogen substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its pharmacological profile.[1][2]
The phenylcyclopropylamine scaffold is notably found in irreversible inhibitors of monoamine oxidase (MAO), such as tranylcypromine.[3][4] Therefore, it is hypothesized that the title compound may exhibit similar inhibitory activity against MAO enzymes, which are critical targets in the treatment of depression and neurodegenerative diseases. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring may enhance this inhibitory potency.[3]
Physicochemical Properties (Predicted)
The exact physicochemical properties of 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride have not been empirically determined. However, we can predict these properties based on data from analogous fluorinated and halogenated cyclopropylamines.[5][6] The hydrochloride salt form is expected to confer aqueous solubility, a crucial attribute for a potential drug candidate.
| Property | Predicted Value / Characteristic | Rationale / Reference |
| Molecular Formula | C₁₀H₁₂BrClFN · HCl | Based on chemical structure. |
| Molecular Weight | 297.57 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for amine hydrochloride salts.[7] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | Amine hydrochlorides are generally water-soluble.[8][9] |
| Predicted pKa | 8.5 - 9.5 | The primary amine's basicity is reduced by the electron-withdrawing effects of the fluoroalkyl group.[6] |
| Predicted logP | 2.5 - 3.5 | Lipophilicity is increased by the bromo-fluorophenyl group. Fluorine substitution often increases lipophilicity.[1][10] |
Proposed Synthesis and Manufacturing
A plausible synthetic route for 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride can be designed based on established methodologies for the synthesis of 1-arylcyclopropanecarbonitriles and their subsequent reduction.[11] The proposed pathway begins with the commercially available 4-bromo-3-fluorobenzaldehyde.
Synthetic Pathway Diagram
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Bromo-3-fluorophenyl)-2-cyanoacrylonitrile
-
To a solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour to form the ylide.
-
Add a solution of 1-(4-bromo-3-fluorophenyl)-2-cyanoacrylonitrile (1.0 eq) in DMSO dropwise.
-
Stir the reaction at 50°C for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the cyclopropane derivative.
Step 3: Synthesis of 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine
-
To a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq) in THF dropwise.[12][13]
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.[14]
-
Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
Step 4: Formation of 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine Hydrochloride
-
Dissolve the crude amine from Step 3 in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.[7][15][16]
Analytical Characterization
A suite of analytical techniques is required to confirm the structure and purity of the synthesized compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic, cyclopropyl, and aminomethyl protons with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Will show the expected number of carbon signals for the molecule.
-
¹⁹F NMR: A crucial technique for fluorinated compounds, this will show a single resonance for the fluorine atom, with coupling to adjacent protons.[17][18][19][20] The chemical shift will be indicative of its electronic environment on the aromatic ring.[21]
-
-
Mass Spectrometry (MS):
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to assess purity. Due to the primary amine, peak tailing can be an issue, which may be mitigated by using a suitable column and mobile phase additives.[26][27]
Detailed Protocol: HPLC Purity Analysis
-
System: HPLC with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[28]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the peak area percentage of the main analyte peak relative to all other peaks in the chromatogram.
Hypothesized Mechanism of Action and Biological Activity
Monoamine Oxidase (MAO) Inhibition
The phenylcyclopropylamine scaffold is a well-established pharmacophore for the irreversible inhibition of monoamine oxidases (MAO-A and MAO-B).[29][30][31] These flavoenzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants.
The proposed mechanism involves the enzyme oxidizing the amine to an imine, followed by the formation of a radical intermediate that covalently binds to the FAD cofactor of the enzyme, leading to irreversible inactivation.[30]
Influence of Halogen Substituents
The 4-bromo and 3-fluoro substituents are electron-withdrawing groups that can influence the compound's interaction with the MAO active site. Studies on related fluorinated phenylcyclopropylamines have shown that such substitutions can increase inhibitory potency towards both MAO-A and MAO-B.[3][32] The fluorine atom can also block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of the molecule.[1]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of MAO inhibition.
Potential Applications in Research and Drug Development
Given its structural similarity to known MAO inhibitors, 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride represents a promising lead compound for the development of novel therapeutics for:
-
Major Depressive Disorder: By increasing synaptic levels of serotonin and norepinephrine.
-
Parkinson's Disease: MAO-B inhibitors are used to prevent the breakdown of dopamine, providing symptomatic relief.
-
Anxiety Disorders: Modulation of monoamine neurotransmitters can be beneficial in treating anxiety.
As a research tool, this compound could be used to probe the structure and function of the MAO active site. The specific substitution pattern provides a unique probe to study the impact of halogen bonding and electronic effects on enzyme-inhibitor interactions.
Conclusion
While direct experimental data for 1-[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine hydrochloride is not yet available, this in-depth guide provides a robust framework for its scientific exploration. By leveraging data from analogous compounds, we have outlined its likely physicochemical properties, a detailed synthetic route, and appropriate analytical methods for its characterization. The hypothesized mechanism as a potent MAO inhibitor, enhanced by its halogen substituents, positions this molecule as a compound of significant interest for neuropharmacology and medicinal chemistry. Further empirical studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this novel compound.
References
A comprehensive list of references used to synthesize the information in this guide will be provided separately, including full titles, sources, and verifiable URLs.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
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- 11. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
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- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
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- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biophysics.org [biophysics.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 29. pubs.acs.org [pubs.acs.org]
- 30. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Aryl Cyclopropylamine Scaffolds: Mechanistic Insights and Preclinical Protocols for FAD-Dependent Demethylase Inhibitors
Executive Summary
The aryl cyclopropylamine (ACPA) scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in monoamine oxidase (MAO) inhibition (e.g., the antidepressant tranylcypromine, TCP). In recent years, the scaffold has undergone a renaissance as the core structural motif for irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme implicated in aggressive malignancies such as neuroendocrine prostate cancer and myeloid leukemias[1].
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that drive selectivity, the mechanistic causality of suicide inhibition, and the validated experimental protocols required to synthesize and biochemically evaluate novel ACPA-based therapeutics.
Mechanistic Causality: The "Suicide" Inhibition Paradigm
The therapeutic efficacy of ACPAs stems from their ability to act as mechanism-based inactivators (suicide inhibitors). Unlike reversible competitive inhibitors, ACPAs are processed by the target enzyme as substrates, which triggers a reactive cascade leading to permanent enzymatic inactivation.
The FAD-Adduct Formation
LSD1 and MAOs share a homologous catalytic domain that relies on the FAD cofactor to oxidize amine substrates. When an ACPA enters the catalytic pocket:
-
Binding & Alignment: The aryl group and its extended side chains anchor the molecule within the active site, mimicking the natural histone H3K4 substrate[2].
-
Single-Electron Transfer (SET): The enzyme attempts to oxidize the amine, resulting in a single-electron transfer to the FAD cofactor.
-
Ring Strain Relief: The SET generates a radical cationic intermediate. The inherent ring strain of the cyclopropane moiety forces an immediate homolytic ring-opening event[3].
-
Covalent Trapping: The highly reactive radical species collapses onto the FAD cofactor, forming an irreversible cyclic covalent adduct (typically at the N5 and C4a atoms of FAD)[2].
Logical flow of LSD1 irreversible inhibition via FAD covalent adduct formation.
Scaffold Evolution: Engineering Target Selectivity
The primary challenge with early ACPA derivatives like TCP was off-target toxicity due to pan-MAO inhibition[4]. To repurpose this scaffold for oncology, medicinal chemists exploited the structural differences between the catalytic pockets of MAOs and LSD1.
LSD1 possesses a significantly larger active site designed to accommodate the bulky tail of histone H3[5]. By appending bulky, extended side chains to the aryl ring or the
Quantitative Data: Selectivity Profiling
The success of this steric-engineering approach is best exemplified by clinical-stage compounds such as Bomedemstat (IMG-7289) and Iadademstat (ORY-1001)[1].
| Compound | Scaffold Modification | Target | IC | Selectivity (LSD1 vs MAO-A) | Clinical Status |
| Tranylcypromine (TCP) | Unadorned phenyl ring | Pan-MAO / LSD1 | ~2000 (LSD1) | < 1-fold | Approved (Depression) |
| Bomedemstat | Bulky basic sidechain | LSD1 | 9.7 | > 2700-fold | Phase 2 (Myelofibrosis) |
| Iadademstat | Heteroaryl substitution | LSD1 | < 20 | > 1000-fold | Phase 2 (AML, SCLC) |
Data synthesized from preclinical characterization studies of LSD1 inhibitors[1][2][6].
Synthetic Methodology: Constructing the ACPA Core
Synthesizing highly substituted aryl cyclopropylamines requires precise control over stereochemistry and functional group tolerance. While the Kulinkovich-Szymoniak reaction is useful for specific substitutions, a highly robust and scalable method for generating trans-2-arylcyclopropylamines involves the base-mediated cyclization of
Protocol 1: Base-Mediated Cyclization to 1-Nitro-2-Arylcyclopropane
Expert Insight: This approach is preferred over direct carbene insertion (e.g., Corey-Chaykovsky) when handling electron-rich heteroaryls, as it avoids the use of highly reactive and potentially explosive diazo compounds.
Reagents & Materials:
-
1-bromo-2-nitro-1-arylethane derivative (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the purified 1-bromo-2-nitro-1-arylethane (1.0 eq) in anhydrous THF (0.2 M concentration)[7].
-
Base Addition: Cool the solution to 0 °C. Dropwise, add the non-nucleophilic base DBU (1.2 eq). Causality: DBU is strictly chosen over nucleophilic bases (like NaOH) to prevent competitive
displacement of the bromide, ensuring the intramolecular -deprotonation drives the cyclization. -
Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed[7].
-
Quenching & Work-up: Cool the mixture back to 0 °C and cautiously quench with saturated aqueous
to neutralize excess DBU. Filter through a celite pad to remove precipitated DBU-HBr salts[7]. -
Extraction: Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure[7]. -
Reduction to Amine: The resulting nitrocyclopropane can be subsequently reduced to the primary cyclopropylamine using standard conditions (e.g.,
or catalytic hydrogenation with ), yielding the functional ACPA scaffold.
Biochemical Validation: TR-FRET Assay for LSD1 Inhibition
Because ACPAs are mechanism-based, irreversible inhibitors, standard steady-state kinetic assays are insufficient. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for evaluating these compounds due to its high signal-to-noise ratio and lack of interference from autofluorescent library compounds[7].
Protocol 2: TR-FRET LSD1 Demethylase Assay
Expert Insight: Irreversible inhibitors exhibit time-dependent inhibition. Pre-incubating the enzyme and inhibitor before adding the substrate is critical. Without this 30-minute pre-incubation, the calculated IC
Reagents:
-
Recombinant Human LSD1/CoREST complex
-
Biotinylated Histone H3K4me2 peptide substrate
-
Europium (Eu)-labeled anti-H3K4me1/0 antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) or Streptavidin-XL665 (Acceptor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1% BSA.
Step-by-Step Procedure:
-
Inhibitor Pre-incubation: In a 384-well low-volume microplate, dispense 5
L of recombinant LSD1/CoREST complex (final concentration ~2 nM) in assay buffer. Add 5 L of the ACPA inhibitor at varying concentrations (10-point dose-response). Incubate at room temperature for exactly 30 minutes[2]. -
Reaction Initiation: Add 5
L of Biotinylated H3K4me2 peptide (final concentration ~20 nM) to initiate the enzymatic demethylation. Incubate for 60 minutes at room temperature[7]. -
Detection Mixture Addition: Stop the reaction by adding 5
L of the detection buffer containing the Eu-labeled anti-H3K4me1/0 antibody and Streptavidin-APC[7]. Causality: The antibody specifically recognizes the demethylated product, while streptavidin binds the biotinylated tail of the peptide, bringing the Eu-donor and APC-acceptor into close proximity. -
Signal Maturation: Incubate the plate in the dark for 1 hour to allow stable FRET complex formation.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 nm emission ratio[7].
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to derive the IC
[7].
Step-by-step TR-FRET biochemical assay workflow for quantifying LSD1 inhibition.
References
-
Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC. nih.gov.[Link]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. nih.gov.[Link]
-
LSD1 inhibition suppresses ASCL1 and de-represses YAP1 to drive potent activity against neuroendocrine prostate cancer - bioRxiv.org. biorxiv.org.[Link]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. acs.org.[Link]
-
Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines - PMC. nih.gov.[Link]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine - ACS Publications. acs.org.[Link]
- US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google P
-
Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. nih.gov.[Link]
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- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 5. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 1-Phenyl-cyclopropylamine | 41049-53-0 | Benchchem [benchchem.com]
Methodological & Application
Reductive amination protocols using cyclopropyl methanamines
Application Note: High-Efficiency Reductive Amination Protocols Utilizing Cyclopropylmethanamines in Drug Discovery
Executive Summary
The incorporation of the cyclopropylmethylamine motif is a cornerstone strategy in modern medicinal chemistry. This application note provides a comprehensive, causality-driven guide to synthesizing secondary and tertiary amines via the reductive amination of cyclopropylmethanamines. By delineating the mechanistic principles governing chemoselectivity, reagent selection, and reaction kinetics, this guide empowers researchers to optimize yields, avoid common synthetic pitfalls, and establish self-validating experimental workflows.
Pharmacological Rationale
The cyclopropyl moiety provides a unique combination of conformational rigidity, lipophilicity, and metabolic stability[1]. In drug design, the steric bulk and bond angle strain of the cyclopropyl ring restrict the rotational degrees of freedom of the adjacent amine, locking the pharmacophore into a bioactive conformation. This strategy has been successfully deployed in the development of highly selective 5-HT2C receptor agonists for central nervous system disorders[2], BACE1 inhibitors for Alzheimer's disease[3], and potent LIMK inhibitors[4]. Furthermore, the cyclopropylmethyl group often acts as a metabolic shield, reducing the rate of oxidative deamination by cytochrome P450 enzymes compared to linear alkyl chains[1].
Mechanistic Causality & Chemoselectivity
Reductive amination is a tandem process involving the condensation of a carbonyl compound with an amine to form an intermediate imine/iminium ion, followed by in situ reduction to the corresponding alkylated amine. The success of this reaction with cyclopropylmethanamine hinges on matching the electrophilicity of the carbonyl with the appropriate hydride source:
-
Sodium Triacetoxyborohydride (STAB): STAB is the premier reagent for aldehyde substrates. The electron-withdrawing acetate ligands stabilize the boron-hydrogen bond, rendering STAB unreactive toward most aldehydes at room temperature. However, it rapidly reduces the highly electrophilic iminium ion formed after condensation[1],[5].
-
Sodium Cyanoborohydride (NaBH₃CN) & Zinc Chloride: For sterically encumbered or electronically deactivated ketones, STAB often fails. NaBH₃CN is effective at lower pH (3–4) where the iminium ion is favored, but it generates toxic cyanide byproducts. Alternatively, Lewis acids like Zinc Chloride or Titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to forcefully drive imine formation prior to reduction[6].
Mechanistic workflow of cyclopropylmethanamine reductive amination.
Quantitative Reaction Parameters
The following table synthesizes the optimal stoichiometric and environmental conditions required for high-fidelity reductive aminations using cyclopropylmethanamine.
| Parameter | Protocol A: Aldehyde Substrates | Protocol B: Ketone Substrates |
| Reducing Agent | STAB (1.5 – 2.0 equiv) | NaBH₄ (1.5 – 2.0 equiv) |
| Solvent System | DCE or DCM (0.1 M) | THF / EtOH (0.1 M) |
| Catalyst / Additive | Glacial Acetic Acid (1.0 – 2.0 equiv) | Ti(OiPr)₄ (2.0 equiv) |
| Amine Equivalents | 1.1 – 1.2 equiv | 1.5 – 2.0 equiv |
| Reaction Temperature | 20 – 25 °C (Room Temp) | 50 °C (Imine form.), 0 °C (Reduction) |
| Expected Yield Range | 75% – 95% | 50% – 80% |
Step-by-Step Experimental Methodologies
Protocol A: Direct Reductive Amination with STAB (Optimized for Aldehydes)
This protocol utilizes 1,2-dichloroethane (DCE) as the solvent, which provides superior solubility for STAB compared to dichloromethane (DCM) and allows for a higher reflux temperature if required[5],[3].
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the aldehyde (1.0 equiv) and cyclopropylmethanamine (1.1 equiv) in anhydrous DCE to achieve a 0.1 M concentration.
-
Causality: Anhydrous conditions are critical; ambient moisture competes with the amine for the electrophilic carbonyl, favoring the unreactive hydrate and stalling iminium formation.
-
-
Acidification: Add glacial acetic acid (1.0 equiv) dropwise to adjust the apparent pH to ~4–5.
-
Causality: Mild acidity lowers the LUMO of the carbonyl via hydrogen bonding and accelerates the dehydration of the hemiaminal to the iminium ion. Over-acidification must be avoided, as complete protonation of the primary amine will destroy its nucleophilicity.
-
-
Pre-incubation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Causality: Hydride transfer is exothermic. Portion-wise addition prevents thermal degradation of the transient iminium intermediate and suppresses the direct background reduction of the aldehyde to an alcohol.
-
-
Monitoring: Stir for 2–12 hours. Monitor the consumption of the aldehyde via LC-MS.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed secondary amine to its free-base form, preventing it from partitioning into the aqueous waste as a highly water-soluble acetate salt.
-
-
Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Lewis Acid-Mediated Reductive Amination (Optimized for Hindered Ketones)
Ketones are less electrophilic and more sterically hindered than aldehydes. This protocol utilizes Titanium(IV) isopropoxide to forcefully drive imine formation[6].
-
Imine Formation: Combine the ketone (1.0 equiv), cyclopropylmethanamine (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv) in anhydrous THF. Stir at 50 °C for 12 hours.
-
Causality: Ti(OiPr)₄ acts as a dual-purpose reagent. It is a strong Lewis acid that coordinates the carbonyl oxygen (increasing electrophilicity) and a chemical dehydrating agent that traps the released water to form insoluble TiO₂, rendering the thermodynamically unfavorable ketimine formation irreversible.
-
-
Solvent Exchange: Cool the reaction to 0 °C and dilute with absolute ethanol.
-
Causality: Ethanol solubilizes the subsequent borohydride reagent and facilitates smooth proton-coupled hydride delivery.
-
-
Reduction: Add NaBH₄ (1.5 equiv) carefully in small portions. Stir for 2 hours at room temperature[4].
-
Causality: NaBH₄ is a more aggressive hydride source than STAB, which is strictly necessary to reduce the sterically hindered, less reactive ketimine.
-
-
Quench & Filtration: Quench with water (1 mL per gram of Ti(OiPr)₄). Filter the resulting white suspension through a pad of Celite.
-
Causality: Water hydrolyzes the remaining titanium complexes into gelatinous titanium dioxide. Filtering through Celite is mandatory; attempting a direct liquid-liquid extraction with TiO₂ present will cause intractable emulsions.
-
Analytical Self-Validation
A self-validating protocol requires orthogonal analytical techniques to confirm both the consumption of starting materials and the structural integrity of the product.
-
LC-MS Profiling: The cyclopropylmethyl group adds a distinct mass signature (+55 Da, C₄H₇) to the core mass of the starting carbonyl. Monitor for the [M+H]⁺ peak of the secondary amine.
-
¹H NMR Diagnostic Shifts: The cyclopropyl ring is highly shielded due to the diamagnetic anisotropy of its strained C-C bonds. This provides a clear, self-validating spectroscopic signature:
-
Cyclopropyl CH₂ (Ring): Look for distinct, complex multiplets highly upfield between 0.10–0.50 ppm .
-
Cyclopropyl CH (Methine): Appears as a multiplet around 0.80–1.10 ppm .
-
Methylene Bridge (N-CH₂-cyclopropyl): Typically presents as a sharp doublet near 2.40–2.60 ppm , confirming the successful linkage.
-
Aldehyde Disappearance: The complete absence of the aldehyde proton signal (typically 9.5–10.5 ppm) confirms total conversion.
-
References
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. nih.gov.
- Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome | Journal of Medicinal Chemistry - ACS Public
- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem. benchchem.com.
- Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)
- CA2993484C - Muscarinic agonists - Google P
- Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality - PMC - PubMed Central. nih.gov.
Sources
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- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2993484C - Muscarinic agonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine HCl
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the aqueous solubility of the novel compound 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine HCl. Given that this is a specific, likely proprietary molecule, this document synthesizes established principles of formulation science with actionable, field-proven methodologies applicable to amine hydrochloride salts with poor aqueous solubility.
The molecular structure, characterized by a hydrophobic bromofluorophenyl ring and a cyclopropane moiety, suggests that while the hydrochloride salt form is intended to aid dissolution, the parent molecule's low intrinsic solubility remains a significant hurdle. This guide will walk you through a logical, stepwise approach to systematically address and overcome this challenge.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during early-stage handling and formulation of this compound.
Q1: Why is my 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine HCl not dissolving, even though it's a salt?
A: The "HCl" salt form is created by reacting the basic amine group on your molecule with hydrochloric acid. This creates an ionized, more polar species which is generally more water-soluble than the neutral "free base" form.[1][2] However, if the parent molecule is highly lipophilic (hydrophobic), as the bromofluorophenyl and cyclopropyl groups suggest, the salt form may still exhibit poor aqueous solubility. The overall solubility is a balance between the high lattice energy of the crystal salt and the high solvation energy required for the hydrophobic parts of the molecule.
Q2: I observed precipitation when adding my compound to a Phosphate-Buffered Saline (PBS) solution. What happened?
A: This is a classic case of the "common ion effect" and pH shift. PBS has a pH of ~7.4 and contains chloride ions. The solubility of an amine HCl salt is highly dependent on pH.[3] At a lower pH (e.g., pH 2-4), the amine remains fully protonated (R-NH3+) and is more soluble. As the pH rises towards the compound's pKa (the pH at which 50% is ionized and 50% is neutral), the more soluble protonated form converts to the less soluble neutral free base (R-NH2), causing it to precipitate out of solution.[4] Additionally, the high concentration of chloride ions in some buffers can, in some cases, decrease the solubility of a hydrochloride salt.[5]
Q3: What is the estimated pKa of this compound and why is it critical?
A: While an experimental pKa is essential for accurate formulation, we can estimate it based on the cyclopropanemethanamine structure. Primary alkylamines typically have a pKa in the range of 9.5-10.5. The pKa is the most critical parameter for developing a pH-based solubility strategy. According to the Henderson-Hasselbalch equation, to keep at least 99% of the amine in its soluble, protonated form, the pH of the solution should be at least 2 units below the pKa.[6][7] For an estimated pKa of 10, maintaining a pH below 8 is crucial.
Q4: Is it better to dissolve the compound in an organic solvent like DMSO first?
A: This is a common and acceptable practice, especially for in vitro screening. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that can dissolve many poorly soluble compounds.[] The standard workflow is to create a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it into your aqueous assay buffer. However, be cautious: the final DMSO concentration should typically be kept low (<0.5% v/v) as it can impact biological assays. Also, upon dilution, the compound may still precipitate if its solubility limit in the final aqueous buffer is exceeded. This is known as "crashing out."
Part 2: Troubleshooting Workflows & Experimental Protocols
If simple dissolution in your desired buffer fails, a systematic approach is required. The following workflows are presented in order of increasing complexity. For any preclinical study, the goal is to maximize exposure and absorption, which often necessitates these formulation strategies.[9][10]
Workflow 1: Systematic pH-Solubility Profiling
The first and most important step is to understand how pH affects the compound's solubility. This experiment will help you identify the optimal pH range for your formulation.
Causality: The solubility of a basic compound like this amine is directly governed by its ionization state. At low pH, the equilibrium R-NH2 + H+ ⇌ R-NH3+ is shifted to the right, favoring the charged, more water-soluble ammonium species. The Henderson-Hasselbalch equation quantitatively describes this relationship.[11]
Caption: Decision workflow for pH-solubility profiling.
Protocol 1: pH-Solubility Determination (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8) at a consistent ionic strength.
-
Compound Addition: Add an excess amount of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine HCl to 1.0 mL of each buffer in separate glass vials. The solid should be clearly visible.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm PVDF filter to separate the undissolved solid.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer.
Data Presentation Example:
| Buffer System | Target pH | Measured Final pH | Solubility (µg/mL) |
| Citrate | 2.0 | 2.1 | > 2000 |
| Citrate | 4.0 | 4.2 | 1570 |
| Acetate | 5.0 | 5.1 | 850 |
| Phosphate | 6.0 | 6.1 | 120 |
| Phosphate (PBS) | 7.4 | 7.4 | < 10 (Precipitation) |
This profile clearly indicates that maintaining a pH below 5 is critical for achieving a concentration >500 µg/mL.
Workflow 2: Co-Solvent Screening
If pH adjustment alone is insufficient or if a near-neutral pH is required for the experiment, using water-miscible organic co-solvents is the next logical step.
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[] Water is highly polar and forms a tight hydrogen-bond network. This network creates a high energy cost for solvating a hydrophobic molecule. Co-solvents like propylene glycol (PG) or polyethylene glycol 400 (PEG 400) disrupt this network, making the bulk solvent more "hydrophobic-friendly" and increasing the solubility of non-polar compounds.[12]
Caption: Systematic workflow for co-solvent screening.
Protocol 2: Co-Solvent Solubility Screening
-
Vehicle Preparation: Based on the results from Workflow 1, select the most acidic buffer that is appropriate for your experiment (e.g., pH 4 citrate buffer). Prepare a series of co-solvent blends by volume (e.g., 10% PEG 400, 20% PEG 400, and 40% PEG 400 in the selected buffer).
-
Solubility Measurement: Perform the shake-flask solubility determination as described in Protocol 1 for each co-solvent blend.
-
Data Analysis: Compare the solubility results across the different co-solvent concentrations. Also, observe the physical properties of the solution (e.g., viscosity).
Data Presentation Example:
| Vehicle Composition (v/v) in pH 4 Citrate Buffer | Solubility (µg/mL) |
| 0% Co-solvent (Buffer only) | 1570 |
| 10% Propylene Glycol (PG) | 2800 |
| 20% Propylene Glycol (PG) | 4500 |
| 10% PEG 400 | 3200 |
| 20% PEG 400 | 5800 |
This data suggests that PEG 400 is a more effective solubilizer than PG for this compound, and a 20% concentration provides a significant solubility boost.
Workflow 3: Advanced Solubilization with Cyclodextrins
If high concentrations are needed and co-solvents are not viable, cyclodextrins offer a sophisticated mechanism for solubility enhancement.
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[13] They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic (lipophilic) interior cavity.[14] Poorly soluble molecules like yours can become encapsulated within this hydrophobic cavity, forming a "guest-host" inclusion complex.[15] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[16][]
Protocol 3: Basic Cyclodextrin Screening
-
Select Cyclodextrin: A common and effective choice for many drug candidates is Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Solutions: Prepare solutions of HP-β-CD in your optimal buffer (e.g., pH 4 citrate) at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Solubility Measurement: Perform the shake-flask solubility determination (Protocol 1) in each cyclodextrin solution.
-
Data Analysis: Plot solubility against the concentration of HP-β-CD. A linear relationship (a phase-solubility diagram of type A_L) indicates the formation of a soluble 1:1 complex.
Data Presentation Example:
| Vehicle Composition (w/v) in pH 4 Citrate Buffer | Solubility (mg/mL) |
| 0% HP-β-CD | 1.57 |
| 5% HP-β-CD | 8.2 |
| 10% HP-β-CD | 15.1 |
| 20% HP-β-CD | 29.5 |
This demonstrates a powerful solubilizing effect, making cyclodextrins a viable option for achieving high-concentration formulations.
Part 3: Summary and Recommendations
For improving the solubility of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine HCl , a systematic, tiered approach is recommended:
-
Characterize pH-Dependence: Always begin by determining the pH-solubility profile. This is the most critical piece of data. For this basic compound, acidic conditions (pH < 5) are likely necessary to maintain solubility.
-
Employ Co-Solvents: If pH alone is not sufficient, introduce biocompatible co-solvents like PEG 400 or Propylene Glycol into an acidic buffered system. This is often the most practical solution for many preclinical studies.[18]
-
Consider Advanced Excipients: For challenging cases requiring high concentrations, cyclodextrins like HP-β-CD provide a powerful, mechanistically distinct approach to solubility enhancement.
Each of these steps requires careful analytical validation to ensure the concentration of the dissolved compound is accurately measured and that the compound remains stable in the selected formulation vehicle. The initial stages of drug development are heavily reliant on robust pre-formulation data to guide successful in vivo studies.[19][20][21]
References
-
Wikipedia. Cosolvent. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
Player FM. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available from: [Link]
-
Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Available from: [Link]
-
ResearchGate. (2025, August 6). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Available from: [Link]
-
PMC. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Available from: [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
-
Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]
-
IntechOpen. (2025, August 4). Preclinical Drug Development Process: Formulation and Development Aspects. Available from: [Link]
-
PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available from: [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 9. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. altasciences.com [altasciences.com]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agnopharma.com [agnopharma.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Acid Hydrolysis of Cyclopropane-Containing Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols for the acid hydrolysis of esters containing a cyclopropane ring. We understand the unique challenges posed by the inherent strain of the cyclopropyl group and have designed this resource to help you preserve its integrity during your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopropane ring opening during acid hydrolysis of my ester?
The cyclopropane ring is susceptible to opening under acidic conditions due to its significant ring strain (approximately 27 kcal/mol). Protonation of the cyclopropane ring, or of a substituent on the ring, can lead to the formation of a carbocationic intermediate that readily rearranges to a more stable acyclic carbocation, resulting in ring cleavage. This is particularly prevalent in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group, as this substitution pattern polarizes the C-C bonds and facilitates cleavage[1][2].
Q2: What are the typical signs of cyclopropane ring opening?
The primary indication of ring opening is the appearance of unexpected byproducts in your reaction mixture, which can be identified by analytical techniques such as NMR, GC-MS, or LC-MS. These byproducts will lack the characteristic signals of a cyclopropane ring in their NMR spectra and will have a molecular weight corresponding to the addition of water to the ring-opened structure. A lower-than-expected yield of your desired cyclopropanecarboxylic acid is another key indicator[3].
Q3: Are there any general principles to follow to minimize ring opening?
Yes. The key is to employ the mildest possible conditions that still effect ester hydrolysis. This generally means avoiding strong, non-nucleophilic acids and high reaction temperatures. The choice of acid, solvent, temperature, and reaction time all play a crucial role in the outcome of the reaction. For particularly sensitive substrates, non-acidic hydrolysis methods should be considered.
Q4: Is basic hydrolysis a safer alternative?
In many cases, yes. Basic hydrolysis, or saponification, avoids the generation of carbocationic intermediates that lead to ring opening. The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion. This method is often the preferred choice for hydrolyzing esters on sensitive carbocyclic frameworks. However, some highly strained or functionalized cyclopropanes may still be susceptible to decomposition under basic conditions, so careful optimization is still necessary.
Understanding the Mechanism of Ring Opening
The acid-catalyzed opening of a cyclopropane ring is initiated by protonation. The site of protonation and the subsequent rearrangement pathway depend on the substitution pattern of the cyclopropane.
-
Non-activated Cyclopropanes: For simple alkyl or aryl-substituted cyclopropanes, the proton can add to one of the C-C bonds, leading to a corner-protonated cyclopropane intermediate. This can then collapse to a secondary or tertiary carbocation, which is trapped by a nucleophile (in this case, water).
-
Donor-Acceptor Cyclopropanes: These are particularly prone to ring opening. The electron-withdrawing group (the "acceptor," often the ester itself) is typically activated by a Lewis acid or a Brønsted acid. This enhances the polarization of the distal C-C bond, making it susceptible to nucleophilic attack, which triggers the ring opening[2].
Caption: Mechanism of acid-catalyzed ring opening.
Troubleshooting Guide: Minimizing Ring Opening
If you are observing significant ring opening, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Low yield of desired acid, significant byproduct formation | Acid is too strong or concentration is too high. | Switch to a milder acid (e.g., acetic acid, pyridinium p-toluenesulfonate). Use a catalytic amount of acid. Consider using a solid-supported acid like a cation-exchange resin for easier removal and localized acidity[4][5]. |
| Reaction temperature is too high. | Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal time to stop the reaction before significant decomposition occurs. | |
| Inappropriate solvent. | The solvent can influence the stability of the carbocationic intermediates. A screen of different solvents may be beneficial. | |
| Reaction is too slow with mild acids | Insufficient activation of the ester. | If the substrate is robust enough, a carefully controlled increase in temperature may be acceptable. Alternatively, consider switching to a non-acidic method like basic or enzymatic hydrolysis. |
| Product degradation during workup | Residual acid in the organic layer. | Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate. Perform all aqueous washes with cold solutions to minimize hydrolysis during extraction[3]. Use a brine wash to remove excess water before drying and solvent evaporation. |
Recommended Protocols
Here we provide detailed protocols for two methods that have shown success in hydrolyzing cyclopropane-containing esters while preserving the three-membered ring.
Protocol 1: Mild Acidic Hydrolysis using a Cation-Exchange Resin
This method utilizes a solid-supported acid catalyst, which can offer milder reaction conditions and a simplified workup.
Materials:
-
Cyclopropane-containing ester
-
Strongly acidic cation-exchange resin (e.g., Dowex 50, Amberlite IR-120)
-
Water
-
Organic solvent (e.g., THF or Dioxane, if needed for solubility)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the cyclopropane-containing ester (1 equivalent) and water (10-20 equivalents). If the ester is not soluble in water, a co-solvent like THF or dioxane can be added.
-
Add the cation-exchange resin (typically 10-20% by weight of the ester).
-
Heat the mixture with stirring to a temperature that allows for a reasonable reaction rate without causing decomposition (start with 40-50 °C and monitor). The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the resin. Wash the resin with a small amount of the organic solvent used for extraction.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any leached acidic species, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Enzymatic Hydrolysis using Lipase
Enzymatic hydrolysis offers a highly selective and mild alternative to chemical methods, often proceeding at neutral pH and room temperature.
Materials:
-
Cyclopropane-containing ester
-
Lipase (e.g., from Candida antarctica (CALB), Candida rugosa, or Pseudomonas fluorescens)[6][7]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., DMSO or THF, if needed for solubility)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Dilute HCl (e.g., 1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask, dissolve the cyclopropane-containing ester in a minimal amount of a water-miscible organic co-solvent if necessary.
-
Add the phosphate buffer to the ester solution.
-
Add the lipase (the amount will depend on the activity of the enzyme preparation and may require optimization, but a starting point is often 10-50% by weight of the ester).
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate if necessary).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the substrate and enzyme activity.
-
Once the reaction has reached the desired conversion, filter off the enzyme.
-
Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
-
Carefully acidify the aqueous layer to a pH of ~2-3 with dilute HCl.
-
Extract the aqueous layer with several portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the cyclopropanecarboxylic acid.
-
Purify as needed.
Method Selection Workflow
To assist in choosing the most appropriate hydrolysis method for your specific substrate, please refer to the following decision-making workflow:
Caption: Decision workflow for hydrolysis method selection.
References
-
Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
- McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36.
- Leib, R. I. (1966). U.S. Patent No. 3,275,687. U.S.
-
Sunresin. (n.d.). The Function of Cation Ion Exchange Resin. Retrieved from [Link]
- Abdel-Rehem, A. M., & El-Bassiouny, M. S. (1983). Resin-catalyzed hydrolysis of some esters in aqueous and non-aqueous mixtures.
- Samyang. (n.d.).
- Blacker, A. J., et al. (2014). Comparison of a Batch and Flow Approach for the Lipase-Catalyzed Resolution of a Cyclopropanecarboxylate Ester, A Key Building Block for the Synthesis of Ticagrelor. White Rose Research Online.
- Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
- Khan, M. S. Y., & Khan, R. M. (2001). Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids.
- Wang, D., et al. (2019). Mild Ring-Opening 1,3-Hydroborations of Non-Activated Cyclopropanes.
- Save My Exams. (2026, February 24). Ester Hydrolysis (AQA A Level Chemistry): Revision Note.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
- Hugentobler, K. G., & Rebolledo, F. (2014). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 12(4), 615-623.
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
- U.S. Patent No. 3,997,586. (1976). Cyclopropanecarboxylic acids and esters.
- Chemguide. (n.d.). Hydrolysing esters.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Richmond, E., et al. (2018). Ring-Opening Hydroarylation of Monosubstituted Cyclopropanes Enabled by Hexafluoroisopropanol. ChemRxiv.
- Johnson, C. R., & Senanayake, C. H. (1990).
- Richmond, E., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
- IV SEMMESTER. (n.d.). Kinetics of Acid hydrolysis of an ester.
- Patsnap Eureka. (2025, August 5). Reactivity and Selectivity of Glacial Acetic Acid in Ester Hydrolysis.
- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- Weissensteiner, W., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4272.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles.
- Poza, J. J., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6344.
- 12BL Experiment 5: Ester Hydrolysis. (n.d.).
- Jiang, X., Lim, Z., & Yeung, Y.-Y. (2013). Studies on the ring-opening of bicyclic cyclopropanes activated by a carbonyl group. Tetrahedron Letters, 54(14), 1798-1801.
- Common Conditions. (n.d.). Ester to Acid.
- Bioactive Compounds in Health and Disease. (2024).
- Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. (n.d.).
- CN111072475A. (n.d.). Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
- Cai, J.-F., et al. (2011). The lipase-catalyzed asymmetric C-C Michael addition.
- Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). (2026, January 7).
- Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes.
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- Beilstein Journal of Organic Chemistry. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3275687A - Ester hydrolysis with cation exchange resins - Google Patents [patents.google.com]
- 5. The Function of Cation Ion Exchange Resin - Sunresin [seplite.com]
- 6. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting low yields in cyclopropyl nitrile reduction
Welcome to the Technical Support Center for Cyclopropyl Nitrile Reductions . As a Senior Application Scientist, I have designed this hub to address the specific, often frustrating challenges associated with reducing strained-ring nitriles to primary amines.
The reduction of cyclopropyl nitriles is notoriously prone to two major failure modes: dimerization (yielding secondary amines) and ring-opening (hydrogenolysis of the strained cyclopropyl ring). This guide provides field-proven diagnostic matrices, mechanistic deep-dives, and self-validating protocols to ensure high-yielding, chemoselective conversions.
Diagnostic Matrix: Identifying Your Yield Loss
Before adjusting your protocol, you must identify where the yield is being lost. Compare your crude LCMS or NMR data against the quantitative profiles below to diagnose the root cause.
Table 1: Comparative Yields and Byproduct Profiles by Reducing Agent
| Reducing Agent | Typical 1° Amine Yield | Dimerization (2° Amine) | Ring Opening | Mechanistic Rationale & Notes |
| LiAlH₄ (THF, reflux) | 40–60% | High (20–40%) | Low | Slow reduction of the imine intermediate allows bimolecular attack by the newly formed primary amine[1]. |
| H₂ / Pd/C (MeOH) | < 20% | Moderate | High (>50%) | Palladium readily inserts into the strained cyclopropyl C–C bond, causing rapid hydrogenolysis[2]. |
| H₂ / Raney Ni (NH₃/MeOH) | 60–70% | Low (<10%) | Low | Requires high pressure (50-100 atm) and excess NH₃ to shift the aminal equilibrium away from dimerization[2]. |
| NaBH₄ / CoCl₂ (MeOH) | 85–95% | Trace (<2%) | None | Rapid surface-mediated reduction on in situ generated Co₂B outpaces bimolecular side reactions[3]. |
| NaBH₄ / NiCl₂ + Boc₂O | 80–90% | None | None | Traps the primary amine as a non-nucleophilic carbamate instantly upon formation. |
Mechanistic Deep Dive & Troubleshooting (Q&A)
Q1: My LCMS shows a massive peak at . Why am I getting secondary amines instead of my desired primary amine?
The Causality: You are observing dimerization . The reduction of a nitrile does not happen in a single step; it proceeds through a highly reactive imine intermediate . If the reduction of this imine to the primary amine is too slow, the already-formed primary amine in the solution will act as a nucleophile and attack the unreduced imine. This forms an aminal, which eliminates ammonia to become a secondary imine, and is subsequently reduced to a secondary amine (dimer).
Caption: Reaction pathway illustrating the kinetic competition between primary amine formation and dimerization.
The Solution: You must either outpace the bimolecular attack or chemically trap the primary amine. Switching to the
Q2: My NMR shows that the cyclopropyl ring signals (multiplets at ~0.5 ppm) are gone, replaced by a propyl chain. How do I prevent ring opening?
The Causality: The cyclopropyl ring contains approximately 27.5 kcal/mol of angle strain. Heavy transition metals used in catalytic hydrogenation (specifically Palladium and Platinum) are notorious for inserting into these strained C–C bonds, leading to hydrogenolysis (ring cleavage)[2].
The Solution: Strictly avoid
Troubleshooting Workflow
Use this decision tree to rapidly correct your experimental conditions based on your crude analytical data.
Caption: Diagnostic workflow for identifying and resolving common failure modes in cyclopropyl nitrile reductions.
Self-Validating Experimental Protocols
Protocol A: The "Gold Standard" Cobalt Boride Reduction ( )
This is the most reliable method for reducing cyclopropyl nitriles while preserving the ring and preventing dimerization[3],[1].
Reagents:
-
Cyclopropyl nitrile derivative (1.0 equiv)
- (0.5 equiv)
- (5.0 to 10.0 equiv)
-
Methanol (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclopropyl nitrile and
in methanol in a round-bottom flask equipped with a large stir bar. The solution will be a distinct pink/purple color. -
Cooling: Cool the flask to 0 °C in an ice bath. Mechanistic note: The subsequent reduction is highly exothermic and generates massive volumes of
gas. -
Activation (Validation Checkpoint): Add the
in small portions over 30 minutes.-
Self-Validation: Upon the very first addition of
, the pink solution must instantly turn pitch black , accompanied by vigorous effervescence. This black precipitate is the active catalyst. If the solution turns brown or remains pink, your has degraded due to moisture; abort and get a fresh bottle.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Ninhydrin stain: primary amines appear bright purple/pink).
-
Quench & Workup: Once complete, carefully quench with 3M aqueous
until the black precipitate dissolves (pH < 2). Wash the aqueous layer with diethyl ether to remove non-basic impurities. -
Isolation: Basify the aqueous layer with aqueous
to pH 10, and extract thoroughly with dichloromethane. Dry over and concentrate to yield the pure primary amine.
Protocol B: In Situ Boc-Protection (Reductive Amination Trap)
If your specific substrate is sterically unhindered and hyper-prone to dimerization, trap it immediately.
Step-by-Step Methodology:
-
Dissolve the nitrile (1.0 equiv),
(1.5 equiv), and (0.1 equiv) in Methanol at 0 °C. -
Slowly add
(7.0 equiv) portion-wise. The solution will turn black ( formation). -
Stir at room temperature for 12 hours. The primary amine is trapped as the Boc-carbamate the millisecond it forms, physically preventing it from attacking the imine.
-
Quench with saturated aqueous
, extract with EtOAc, and purify the Boc-protected amine via silica gel chromatography.
Frequently Asked Questions (FAQs)
Q: I tried using
Q: Can I use THF instead of Methanol for the
Q: Why does my isolated cyclopropylmethylamine smell like ammonia and degrade over time?
A: Low molecular weight cyclopropylamines are volatile and prone to air-oxidation or
References
-
Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society. Available at:[Link]
-
Caddick, S., et al. (2000). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. European Journal of Organic Chemistry. Available at: [Link]
-
Reddit Chempros. (2022). "Only one nitrile reduced to amine with LiAlH4". Available at:[Link]
Sources
Optimizing flash chromatography for polar amine intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the same critical bottleneck in drug development workflows: the purification of polar amine intermediates. Amines are ubiquitous in medicinal chemistry, yet their basicity and polarity make them notoriously difficult to isolate using standard normal-phase silica gel chromatography.
This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your amine purifications, ensuring high recovery, sharp peak shapes, and reproducible workflows.
Diagnostic Workflow for Amine Purification
Decision tree for optimizing polar amine purification based on TLC peak shape and retention.
FAQ Section 1: The Stationary Phase Conundrum
Q: Why do my polar amine intermediates streak, tail, or irreversibly bind to standard bare silica gel? A: This is a classic acid-base interaction. Standard chromatographic silica gel contains residual surface silanol groups (Si-OH). While the bulk silica is neutral, these silanols act as Brønsted acids with a pKa of approximately 4.5 to 5.0. Polar amines, acting as Lewis bases, undergo strong ionic interactions and hydrogen bonding with these acidic sites. This leads to non-ideal solute-sorbent mass transfer kinetics, manifesting as severe peak tailing, broad elution profiles, or complete irreversible adsorption (compound loss) 1.
Q: When should I abandon bare silica and switch to an amine-functionalized stationary phase? A: You should switch to amine-functionalized (NH2-bonded) silica when mobile phase modifiers fail to improve peak shape, or when the removal of those modifiers post-purification risks degrading your acid/base-sensitive intermediate. Amine-bonded silica features a primary amine tethered to the silica surface, which acts as a "base shield." This modification neutralizes the underlying acidic silanols, creating a basic surface environment that repels the basic amine analytes, thereby preventing tailing and eliminating the need for mobile phase additives 12.
FAQ Section 2: Mobile Phase Optimization & Additives
Q: If I am constrained to using bare silica, which mobile phase additives are most effective, and what is the underlying mechanism? A: The standard practice is to add a volatile base—typically Triethylamine (TEA), Diethylamine (DEA), or Ammonium Hydroxide (NH4OH)—at a concentration of 0.1% to 2% (v/v) to the mobile phase. Mechanistically, these small, highly basic additives act as competing amines. They aggressively bind to the active acidic silanol sites on the silica column, saturating them. By occupying these active sites, the additives prevent your target polar amine intermediate from binding irreversibly, allowing it to partition normally between the mobile and stationary phases 3 [[4]]().
Q: I'm using a Dichloromethane (DCM) / Methanol (MeOH) gradient for a highly polar amine. Why am I still seeing poor resolution? A: Methanol is a very strong hydrogen-bonding solvent that can disrupt the silica bed and cause compounds to elute too rapidly if not carefully controlled. Furthermore, without a modifier, the amine will still streak. A highly effective, self-validating system for this is the DCM/MeOH/NH4OH system. However, you must ensure the ammonia is fully miscible. A common troubleshooting step is to use a pre-mixed solution of 10% NH4OH in MeOH as your polar "B" solvent, running a gradient against DCM. This ensures a constant, proportional delivery of the competing base as the solvent strength increases [[5]]() 6.
FAQ Section 3: Reverse-Phase Alternatives
Q: Can I use reverse-phase (C18) chromatography for highly polar amines? A: Yes, but with caveats. Because polar amines are often highly water-soluble, they may elute in the void volume of a standard C18 column. To retain them, you must manipulate the mobile phase pH. Using a high-pH buffer (e.g., ammonium bicarbonate, pH 9-10) suppresses the ionization of the amine, keeping it in its more hydrophobic "freebase" form, which retains better on the C18 phase. Alternatively, you can use ion-pairing reagents (like trifluoroacetic acid, TFA) at low pH, which form a neutral, hydrophobic complex with the protonated amine, increasing its retention on the non-polar stationary phase [[1]]() 7.
Quantitative Comparisons
Table 1: Comparison of Stationary Phases for Amine Purification
| Stationary Phase | Surface Chemistry | Optimal Analyte | Pros | Cons |
| Bare Silica (Normal Phase) | Acidic Silanols (pKa ~4.5) | Neutral or weakly basic compounds | Low cost, high loading capacity | Requires additives for amines; irreversible binding risk |
| Amine-Functionalized Silica | Primary Amine (Basic) | Strong/Polar Amines, N-heterocycles | No additives needed; sharp peaks | Higher cost; slightly lower loading capacity than bare silica |
| C18 (Reverse Phase) | Hydrophobic Octadecyl | Water-soluble polar amines | Excellent for highly polar/ionic mixtures | Requires pH control or ion-pairing; sample solubility issues |
Table 2: Common Mobile Phase Additives for Bare Silica
| Additive | Typical Conc. (v/v) | Volatility (Boiling Point) | Best Application Use Case |
| Triethylamine (TEA) | 0.1% - 1.0% | 89°C | General purpose; Hexane/EtOAc systems |
| Ammonium Hydroxide (NH4OH) | 0.1% - 2.0% | Gas (in solution) | Highly polar amines; DCM/MeOH systems |
| Diethylamine (DEA) | 0.1% - 1.0% | 55°C | When TEA is too difficult to evaporate post-purification |
Experimental Protocols
Protocol 1: Method Development & Purification using Amine-Functionalized Silica
Self-Validating Rationale: This protocol ensures that the solvent system is optimized on a matching TLC plate before committing to the expensive functionalized column, preventing sample loss and wasted consumables 2 [[8]]().
-
TLC Screening: Spot the crude amine mixture onto an amine-functionalized TLC plate (do not use bare silica TLC for this step).
-
Solvent Selection: Develop the plate using a standard Hexane/Ethyl Acetate gradient (e.g., 80:20). Because the stationary phase is already basic, you do not need DCM/MeOH or TEA.
-
Target Rf: Adjust the Hexane/EtOAc ratio until the target amine intermediate exhibits an Rf value of 0.20 to 0.30 with a sharp, round spot.
-
Column Equilibration: Equilibrate an amine-functionalized flash cartridge with 3-5 column volumes (CV) of the starting mobile phase (e.g., 90:10 Hexane/EtOAc).
-
Sample Loading: Dissolve the sample in a minimum volume of the starting mobile phase. If solubility is poor, perform a dry load using a small amount of Celite or amine-functionalized silica.
-
Gradient Elution: Run a linear gradient from the starting conditions to the optimized ratio over 10-15 CVs.
Protocol 2: The DCM/MeOH/NH4OH System on Bare Silica
Self-Validating Rationale: Pre-mixing the ammonia into the methanol ensures reproducible modifier delivery without phase separation in the pumps, guaranteeing that the silanols remain saturated throughout the run 56.
-
Solvent Preparation: Prepare Solvent A as 100% Dichloromethane (DCM). Prepare Solvent B by adding 10 mL of concentrated aqueous Ammonium Hydroxide (28-30%) to 90 mL of Methanol (MeOH) to create a 10% NH4OH in MeOH solution.
-
Column Equilibration: Flush a standard bare silica cartridge with 100% DCM for 3 CVs.
-
Sample Loading: Load the crude amine dissolved in a minimal amount of DCM.
-
Gradient Elution: Program a shallow gradient from 0% Solvent B to 10% Solvent B over 15 CVs. (Note: 10% Solvent B equates to 1% overall NH4OH concentration, which is sufficient to saturate the silanols).
-
Post-Purification: Evaporate the fractions under reduced pressure. Caution: Prolonged heating during evaporation can cause base-catalyzed degradation; keep the water bath below 40°C.
References
-
Biotage. "When should I use an amine-bonded silica for flash chromatography?" 1
-
Teledyne ISCO. "RediSep amine functionalized column." 2
-
Kinesis. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." 3
-
King Group / WFU. "Successful Flash Chromatography." 4
-
BenchChem. "Purification of Bulky Amines by Chromatography." 8
-
BenchChem. "Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols." 5
-
Reddit (Chemistry). "Flash Column Chromatography with Ammonia: Your experiences please!" 6
-
Google Patents. "US9580437B2 - Triazolopyrimidine compounds and uses thereof." 7
Sources
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Bromo-3-Fluoro Analogs in MAO Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the quest for potent and selective monoamine oxidase (MAO) inhibitors remains a cornerstone of drug discovery for neurodegenerative diseases and psychiatric disorders.[1] This guide provides an in-depth technical comparison of the biological activity of brominated and fluorinated analogs in MAO assays, with a special focus on the potential synergistic effects of 4-bromo-3-fluoro substitution patterns. While direct comparative data for a series of 4-bromo-3-fluoro analogs is emergent, this guide synthesizes findings from closely related halogenated compounds to provide actionable insights for researchers in the field.
The Rationale for Halogenation in MAO Inhibitor Design
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibition of these enzymes can restore neurotransmitter balance, offering therapeutic benefits in conditions like Parkinson's disease and depression. Halogenation of lead compounds is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine, with its small size and high electronegativity, can improve metabolic stability, binding affinity, and blood-brain barrier penetration. Bromine, a larger and more polarizable halogen, can also contribute to enhanced binding interactions. The combination of these two halogens on a single scaffold presents an intriguing avenue for optimizing MAO inhibitory activity and selectivity.
Comparative Analysis of Halogenated Analogs in MAO Assays
While a comprehensive dataset for a series of 4-bromo-3-fluoro analogs is not yet publicly available, we can extrapolate from existing studies on halogenated chalcones, coumarins, and other scaffolds to predict their potential.
A recent study on fluorobenzyloxy chalcone derivatives provides compelling evidence for the potent inhibitory effects of combined bromine and fluorine substitution. The compound (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) demonstrated exceptionally high potency and selectivity for MAO-B.[2][3]
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| FBZ13 | MAO-B | 0.0053 | > 7547 | [2][3] |
| MAO-A | > 40 | [2] | ||
| Safinamide (Reference) | MAO-B | 0.021 | > 1904 | [2] |
| Toloxatone (Reference) | MAO-A | - | - | [2] |
| Clorgyline (Reference) | MAO-A | - | - | [2] |
| Pargyline (Reference) | MAO-B | - | - | [2] |
Table 1: MAO inhibitory activity of a bromo- and fluoro-substituted chalcone derivative (FBZ13) compared to reference inhibitors. The high selectivity index indicates a strong preference for inhibiting MAO-B over MAO-A.
The remarkable potency of FBZ13, being four times more potent than the reference drug safinamide, underscores the potential of combining bromine and fluorine in a single molecule.[2][3] The 4-bromo substitution on one phenyl ring and the 3-fluorobenzyl ether on the other contribute to a highly favorable interaction with the MAO-B active site. Structure-activity relationship (SAR) studies on similar chalcone series have indicated that halogen substitution, particularly with bromine or chlorine on the B ring, can improve MAO-B inhibitory activity compared to fluorine substitution alone.[4]
Mechanism of MAO Inhibition: A Visual Representation
The binding of these halogenated inhibitors to the MAO active site is a critical determinant of their potency and selectivity. The following diagram illustrates a plausible binding mode within the enzyme's catalytic domain.
Caption: Proposed binding of a 4-bromo-3-fluoro analog in the MAO-B active site.
This model suggests that the aromatic rings of the inhibitor engage in π-π stacking interactions with the FAD cofactor, while the halogen substituents form hydrophobic and potentially halogen-bonding interactions with key amino acid residues, such as Tyrosine and Isoleucine, within the active site. These multiple points of contact contribute to the high affinity and selectivity of the inhibitor.
Experimental Protocol: MAO-Glo™ Assay for Inhibitor Screening
To empirically determine the biological activity of novel 4-bromo-3-fluoro analogs, a robust and sensitive assay is required. The MAO-Glo™ Assay is a widely used, luminescence-based method for measuring MAO activity and screening for inhibitors.
Principle of the MAO-Glo™ Assay
The assay utilizes a luminogenic MAO substrate that is converted by MAO into luciferin methyl ester. In a second step, a luciferin detection reagent containing luciferase and an esterase is added. The esterase converts the luciferin methyl ester to luciferin, which is then a substrate for luciferase, producing a stable, glow-type luminescent signal that is directly proportional to MAO activity.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 4X solution of the test compounds (e.g., 4-bromo-3-fluoro analogs) in the appropriate assay buffer.
-
Prepare a 2X solution of recombinant human MAO-A or MAO-B enzyme in the assay buffer.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (96-well format):
-
Add 12.5 µL of the 4X test compound solution to the appropriate wells. For control wells (100% activity), add 12.5 µL of assay buffer.
-
Add 12.5 µL of a 4X luminogenic MAO substrate solution to all wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the 2X MAO enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for MAO inhibitor screening using the MAO-Glo™ Assay.
Conclusion and Future Directions
The available evidence strongly suggests that 4-bromo-3-fluoro substituted analogs are a promising class of MAO inhibitors, likely exhibiting high potency and selectivity for MAO-B. The synergistic effect of bromine and fluorine substitution appears to be a valuable strategy for enhancing the pharmacological profile of lead compounds.
Future research should focus on the systematic synthesis and evaluation of a series of 4-bromo-3-fluoro analogs with varying scaffolds to establish a comprehensive structure-activity relationship. This will enable the fine-tuning of inhibitory activity and selectivity, ultimately leading to the development of novel therapeutics for neurodegenerative and psychiatric disorders. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
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Thazhathuveedu Sudevan, S., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. [Link]
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Chaurasiya, B., et al. (2021). Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. PMC. [Link]
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Tripathi, A., & Sahu, P. K. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]
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A Comparative Guide to Quality Control Standards for 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine and its Analogs in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the recommended quality control (QC) standards for 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine , a key building block in modern medicinal chemistry. We will explore a multi-faceted analytical approach for purity validation and compare its performance with a structurally related alternative, [1-(4-Bromophenyl)cyclopropyl]methanamine . This document is designed to equip researchers and drug development professionals with the necessary tools to establish robust QC protocols, supported by detailed experimental methodologies and comparative data.
The Critical Role of Purity for Cyclopropylamine Intermediates
Cyclopropylamine moieties are increasingly incorporated into drug candidates due to their unique conformational constraints and ability to modulate physicochemical properties.[1] The inherent ring strain of the cyclopropane group enhances chemical reactivity, making these compounds valuable synthetic intermediates.[1] However, this reactivity also underscores the importance of stringent purity control. The presence of even minor impurities, such as regioisomers, starting material residues, or degradation products, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and compromised batch-to-batch consistency.[2]
The quality of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final API.[3] Regulatory bodies like the FDA and EMA have rigorous guidelines for the quality and purity of such intermediates, making robust analytical validation a non-negotiable aspect of drug development.[4]
Proposed Quality Control Specifications
While specific monographs may not exist for every novel intermediate, a comprehensive set of QC standards can be established based on international guidelines such as those from the International Council for Harmonisation (ICH). The following table outlines a proposed set of specifications for 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine and its non-fluorinated analog.
| Parameter | Specification | Rationale |
| Appearance | White to off-white solid | Provides a basic check for gross contamination or degradation. |
| Identity | Conforms to reference spectra (¹H NMR, ¹³C NMR, MS, IR) | Confirms the chemical structure of the compound. |
| Purity (by HPLC) | ≥ 98.0% | Ensures a high level of the desired compound, minimizing the impact of impurities on subsequent reactions. |
| Individual Impurity (by HPLC) | ≤ 0.5% | Controls the level of any single known or unknown impurity. |
| Total Impurities (by HPLC) | ≤ 1.5% | Limits the overall level of impurities in the material. |
| Residual Solvents (by GC-HS) | Meets ICH Q3C limits | Ensures that solvents used in the synthesis are removed to safe levels.[5][6] |
| Water Content (by Karl Fischer) | ≤ 0.5% | Water can affect the reactivity and stability of the amine. |
| Assay (by Titration or qNMR) | 98.0% - 102.0% | Provides an accurate measure of the amount of the active amine present. |
| Enantiomeric Purity (if applicable) | Report value (for chiral separation) | Crucial for stereoselective syntheses where only one enantiomer is desired. |
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analog
The choice of intermediate in a synthetic campaign is often a balance of factors including reactivity, cost, and the desired properties of the final molecule. Here, we compare 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine with its close structural analog, [1-(4-Bromophenyl)cyclopropyl]methanamine. The primary difference is the presence of a fluorine atom on the phenyl ring, which can significantly influence the electronic properties and metabolic stability of the final API.
| Feature | 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine | [1-(4-Bromophenyl)cyclopropyl]methanamine |
| Typical Purity (Commercial) | ≥ 97% | ≥ 98%[3] |
| Potential Impurities | Regioisomers (e.g., 1-(3-bromo-4-fluorophenyl) isomer), residual starting materials (e.g., substituted benzonitriles or oximes), hydrolysis products.[7] | Residual starting materials (e.g., 4-bromobenzonitrile), byproducts from incomplete cyclopropanation.[8] |
| Analytical Challenges | Potential for co-elution of regioisomers in HPLC, requiring optimized method development. | Generally more straightforward analysis due to fewer potential regioisomers. |
| Application Impact | The fluorine atom can modulate pKa, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic properties in the final drug.[9] | A well-established building block, often used where the specific electronic effects of fluorine are not required. |
Experimental Protocols for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive quality control of these intermediates. The following are detailed, step-by-step methodologies for key QC tests.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and sensitivity.[10][11]
Objective: To determine the purity of the cyclopropylamine intermediate and quantify any related substances.
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS with headspace sampling is the standard method for identifying and quantifying residual solvents.[5][6]
Objective: To detect and quantify residual solvents from the manufacturing process.
Instrumentation: A gas chromatograph with a mass spectrometer and a headspace autosampler.
GC-MS Parameters:
| Parameter | Condition |
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 220 °C |
| MS Transfer Line Temp | 240 °C |
| MS Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler.
Data Analysis: Identify and quantify residual solvents by comparing retention times and mass spectra to those of certified reference standards.
Quantitative NMR (qNMR) for Assay
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[12][13][14][15][16]
Objective: To accurately determine the assay (content) of the cyclopropylamine intermediate.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug intermediate.[4][17][18][19]
Objective: To identify potential degradation products under various stress conditions.
Methodology: Expose the sample to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: ICH Q1B conditions
Analyze the stressed samples by HPLC to identify and quantify any degradation products formed.
Visualization of QC Workflow and Comparative Logic
The following diagrams illustrate the comprehensive QC workflow and the decision-making process when comparing the two intermediates.
Caption: A comprehensive QC workflow for pharmaceutical intermediates.
Caption: Decision logic for selecting a fluorinated vs. non-fluorinated intermediate.
Conclusion
The quality control of pharmaceutical intermediates like 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is a critical, multi-faceted process that underpins the safety and efficacy of the final drug product. By establishing a robust set of specifications and employing a suite of orthogonal analytical techniques—including HPLC for purity, GC-MS for residual solvents, and qNMR for assay—researchers can ensure the quality and consistency of their synthetic building blocks. The choice between a fluorinated intermediate and its non-fluorinated analog depends on a careful consideration of the desired final properties, potential impurity profiles, and synthetic complexity. This guide provides a framework for making these informed decisions and implementing the necessary QC measures to support successful drug development programs.
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A Researcher's Guide to FTIR Analysis of Cyclopropyl Methanamine Derivatives: From Characteristic Peaks to Comparative Workflows
Introduction
Cyclopropylamine and its derivatives are foundational structural motifs in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the three-membered ring.[1] As drug development professionals and researchers synthesize novel analogues, rapid and unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, first-line analytical technique for this purpose. It provides a distinct vibrational "fingerprint" that not only confirms the presence of the core cyclopropyl methanamine scaffold but also reveals key information about subsequent chemical modifications.
This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for cyclopropyl methanamine derivatives. We will deconstruct the spectrum of the parent molecule, explore how derivatization impacts the vibrational landscape, and place FTIR in the broader context of other essential analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, we will present a validated protocol for acquiring high-quality data using modern Attenuated Total Reflectance (ATR) instrumentation.
The Spectroscopic Signature: Deconstructing the Core Molecule
The FTIR spectrum of a cyclopropyl methanamine derivative is a composite of the vibrational modes of its constituent parts: the cyclopropyl ring, the methylene (-CH₂-) linker, and the amine (-NH₂) headgroup. Each contributes distinct and identifiable peaks.
The most diagnostically significant regions are the high-frequency X-H stretching region (4000-2700 cm⁻¹) and the "fingerprint" region (1500-500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[2]
Key Vibrational Modes of Unsubstituted Cyclopropyl Methanamine
The strained nature of the cyclopropane ring is a key determinant of its spectral features. The compressed bond angles lead to C-H stretching vibrations at a slightly higher frequency than those found in typical unstrained alkanes.[3] This subtle but consistent shift is a hallmark of the cyclopropyl group.
The primary amine group (-NH₂) provides several highly characteristic peaks. Because it is a primary amine, it will exhibit two N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4] These peaks are typically sharper than the broad O-H stretches seen in alcohols, a distinction that arises from the weaker hydrogen bonding capability of amines compared to alcohols.[5]
The table below summarizes the expected absorption ranges for the core functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Supporting Rationale |
| Cyclopropyl C-H | C-H Stretch | 3080 - 3040 | Medium, Sharp | Higher frequency due to ring strain.[3] |
| Methylene C-H | C-H Stretch | 2960 - 2850 | Strong, Sharp | Typical for sp³ C-H bonds in alkanes.[3][6] |
| Primary Amine N-H | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium, Sharp | Primary amines show two distinct N-H stretches.[4][7] |
| Primary Amine N-H | N-H Bend (Scissoring) | 1650 - 1580 | Medium | A characteristic bending mode for -NH₂ groups.[4][8] |
| Methylene C-H | C-H Bend (Scissoring) | ~1450 | Medium | Standard for -CH₂- groups.[3] |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium | Characteristic of aliphatic amines.[4][8] |
| Primary Amine N-H | N-H Wag | 910 - 665 | Medium, Broad | Out-of-plane bending vibration.[4] |
The Influence of Derivatization: Tracking Chemical Change
The true power of FTIR in a research and development setting lies in its ability to rapidly confirm the success of a chemical transformation. By comparing the spectrum of the product to the starting material, a scientist can immediately identify the appearance or disappearance of key functional groups.
Common Derivatives and Their Spectral Signatures:
-
N-Alkylation (Secondary Amine Formation): Replacing one of the N-H protons with an alkyl group results in a secondary amine. Spectroscopically, this is most clearly evidenced by the collapse of the two N-H stretching bands into a single, weaker band.[4] The N-H bending vibration also changes or disappears.
-
N,N-Dialkylation (Tertiary Amine Formation): If both N-H protons are replaced, the resulting tertiary amine will show a complete absence of N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] This is a definitive confirmation of the reaction's completion.
-
N-Acylation (Amide Formation): Reaction with an acylating agent (e.g., acetyl chloride) forms an amide. This introduces a very strong, sharp carbonyl (C=O) stretching band, typically around 1650 cm⁻¹.[2] The N-H stretching characteristics will also change, often appearing as a single, slightly broader peak compared to the starting amine.
| Derivative Type | Key Spectral Change | New Peak(s) (cm⁻¹) | Disappeared Peak(s) (cm⁻¹) |
| Secondary Amine | N-H stretch changes from two bands to one | ~3350 - 3310 (single band) | Original two N-H stretch bands |
| Tertiary Amine | Loss of N-H protons | None | All N-H stretch and bend bands |
| Amide | Introduction of a carbonyl group | 1690 - 1650 (strong C=O stretch) | Original two N-H stretch bands |
A Broader Analytical Perspective: FTIR in Context
While FTIR is invaluable for functional group analysis, it does not provide a complete picture of molecular structure. For detailed connectivity and stereochemical information, NMR spectroscopy is the gold standard. The two techniques are highly complementary.[9] FTIR confirms the presence of the correct building blocks (the "what"), while NMR confirms how they are connected (the "how").
A typical analytical workflow for a novel derivative would involve using FTIR for a rapid initial check, followed by NMR and Mass Spectrometry (MS) for full structural elucidation and confirmation of molecular weight.
Caption: Decision workflow for characterizing a novel chemical derivative.
Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred technique for analyzing liquid amine samples due to its minimal sample preparation and high reproducibility.[10][11] The following protocol outlines the steps for acquiring a high-quality spectrum using a modern ATR-FTIR spectrometer.
Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize (typically 30-60 minutes).
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[11]
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This measurement of the ambient environment will be automatically subtracted from the sample spectrum.
-
Causality: The background scan is critical as it removes interfering signals from the instrument optics, the ATR crystal itself, and the atmosphere, ensuring that the final spectrum contains only information from the sample.
-
-
Sample Analysis:
-
Place a small drop (typically 5-10 µL) of the liquid cyclopropyl methanamine derivative onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[11]
-
-
Data Processing & Cleaning:
-
After acquisition, clean the ATR crystal thoroughly with a solvent that dissolves the sample.
-
Process the collected spectrum using the instrument software. This may include an ATR correction (to make the spectrum appear more like a traditional transmission spectrum) and baseline correction if needed.
-
Caption: Step-by-step workflow for ATR-FTIR analysis of a liquid sample.
Conclusion
FTIR spectroscopy is an indispensable tool for researchers working with cyclopropyl methanamine derivatives. A thorough understanding of the characteristic vibrational frequencies of the cyclopropyl ring C-H bonds, the various N-H modes, and the C-N stretch allows for rapid confirmation of the core molecular scaffold. Furthermore, FTIR provides immediate and definitive evidence of successful derivatization by tracking the appearance and disappearance of key functional group absorptions. When integrated into a comprehensive analytical workflow that includes NMR and MS, FTIR provides the foundational data needed to accelerate the pace of research and development in medicinal chemistry and beyond.
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Shoukat, U., et al. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. MDPI. Retrieved from [Link]
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Structural and Physicochemical Profiling of Fluorinated Cyclopropane Salts: An X-Ray Crystallography Comparison Guide
In modern medicinal chemistry, the fluorinated cyclopropane motif has emerged as a privileged bioisostere. By replacing metabolically labile groups with cyclopropanes bearing mono-fluoro, gem-difluoro, or trifluoromethyl substituents, drug developers can simultaneously lock molecular conformation and tune lipophilicity. However, the synthesis and formulation of these compounds into stable salts (e.g., hydrochlorides or trifluoroacetates) require rigorous structural validation. As an application scientist, I rely on single-crystal X-ray crystallography as the gold standard to elucidate the precise geometric distortions and intermolecular interactions that govern the physicochemical performance of these salts.
Mechanistic Insights: The Impact of Fluorination on Geometry
The introduction of highly electronegative fluorine atoms fundamentally alters the electron distribution within the highly strained cyclopropane ring. According to Walsh orbital theory and Bent's rule, fluorine withdraws electron density from the endocyclic C–C bonds. This electronic reorganization manifests crystallographically as a shortening of the C–F bonds and a compensatory lengthening of the distal C–C bonds.
For example, in cis-α,α-difluorocyclopropanes, X-ray diffraction reveals a significantly distorted tetrahedral geometry: the C–C–C bond angle expands to ~114°, while the F–C–F angle is compressed to ~104° 1[1]. These atomic-level distortions are not merely academic; they dictate the spatial trajectory of attached pharmacophores. In the development of 5-HT2C receptor agonists, crystallographic overlays demonstrate that fluorinated cyclopropane derivatives form critical, directionally specific salt bridges with the D1343.32 residue, driving receptor selectivity 2[2].
Comparative Crystallographic Data
To objectively evaluate how different fluorination patterns impact solid-state behavior, we compare the crystallographic and physicochemical parameters of three representative cyclopropylamine salts.
Table 1: Comparative X-Ray Crystallographic Data of Cyclopropylamine Salts
| Structural Analog | Substituent | Avg. C–C Ring Bond Length (Å) | F–C–F Angle (°) | Intermolecular Contacts | Key Physicochemical Shift |
| Non-Fluorinated | -H | 1.510 | N/A | N-H···Cl hydrogen bonds | Baseline pKa and lipophilicity |
| gem-Difluoro | -F₂ | 1.48 (vicinal), 1.54 (distal) | ~104° | C-H···F interactions (2.17 Å) | Decreased pKa, increased metabolic stability 3[3] |
| Trifluoromethyl | -CF₃ | 1.50 (vicinal), 1.53 (distal) | 106° (CF₃ group) | F···F halogen bonding | Drastic increase in lipophilicity (logP) 4[4] |
Experimental Protocols: Self-Validating Crystallization and Diffraction Workflow
Obtaining diffraction-quality single crystals of fluorinated cyclopropane salts is notoriously difficult due to the high volatility of the free amines and the rotational disorder of fluoroalkyl groups. The following step-by-step methodology is designed as a self-validating system, embedding quality control checks at every phase to ensure reproducible data collection.
Step 1: Anhydrous Salt Formation Dissolve the free fluorinated cyclopropylamine (1.0 mmol) in anhydrous diethyl ether (5.0 mL) under an inert argon atmosphere. Slowly add a stoichiometric amount of anhydrous HCl (1.0 M in ether) dropwise at 0 °C. Causality: Maintaining a low temperature (0 °C) is critical to prevent the volatile loss of the free amine and to suppress exothermic degradation pathways that lead to colored impurities.
Step 2: Isolation and Desiccation Centrifuge the resulting precipitate, wash with cold hexanes (3 × 2 mL), and dry under high vacuum for 12 hours. Causality: Complete removal of residual protic solvents is mandatory. Trace moisture or protic solvents can disrupt the delicate intermolecular hydrogen-bonding network (e.g., N-H···Cl) required for optimal, defect-free crystal packing.
Step 3: Vapor Diffusion Crystallization Dissolve 10 mg of the highly pure salt in a minimum volume of a good solvent (e.g., methanol, 0.2 mL) in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing a miscible anti-solvent (e.g., diethyl ether, 3.0 mL), and seal the outer vial tightly. Causality: The slow vapor-phase diffusion of the anti-solvent into the methanol solution gradually decreases the dielectric constant of the medium. This controlled supersaturation promotes ordered nucleation over rapid amorphous precipitation, yielding high-quality single crystals.
Step 4: Crystal Mounting and Cryocooling Select a single, optically clear crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Causality: Perfluoropolyether oil acts as a cryoprotectant, preventing solvent loss from the crystal lattice and inhibiting ice ring formation during rapid cooling, which would otherwise obscure high-angle diffraction spots.
Step 5: X-Ray Diffraction Data Collection Transfer the mounted crystal to a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) X-ray source. Maintain the crystal at 100 K using a nitrogen cold stream during the entire data collection process. Causality: Cryocooling to 100 K drastically minimizes thermal motion (Debye-Waller factors). This is absolutely essential for accurately resolving the electron density of highly mobile fluorine atoms and differentiating them from rotational disorder.
Step 6: Structural Refinement Integrate the diffraction data and solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F². Causality: Ensure the anisotropic displacement parameters (ADPs) for fluorine atoms are carefully modeled. Improper modeling of the -CF₃ group's rotational disorder will lead to artificially shortened C–F bond lengths and high R-factors.
Workflow Visualization
Workflow for synthesis, crystallization, and X-ray analysis of fluorinated salts.
Case Studies: Alternative Comparisons
When selecting a fluorinated cyclopropane alternative for a drug pipeline, X-ray data provides a predictive blueprint:
-
gem-Difluorocyclopropanes vs. Non-Fluorinated Analogs: The introduction of the gem-difluoro group lowers the pKa of the adjacent amine, enhancing membrane permeability. Crystallographically, we observe unique C-H···F intermolecular contacts (as short as 2.17 Å) that dictate the solid-state conformation, allowing the motif to act as a rigid bioisostere for 1,4-dicarbonyl moieties 3[3].
-
Trifluoromethyl Cyclopropanes vs. gem-Difluorocyclopropanes: While both modifications increase metabolic stability, the -CF₃ group is significantly bulkier and drastically increases lipophilicity 4[4]. X-ray overlays demonstrate that the -CF₃ group occupies a larger steric volume, which can perfectly fill a hydrophobic pocket—as validated in the optimization of WDR5 inhibitors 5[5]—or cause steric clashes that disrupt target binding.
References
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Title: Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes Source: ACS Publications (Journal of the American Chemical Society) URL: 1
-
Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: PubMed Central (PMC) URL: 2
-
Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: ACS Publications (The Journal of Organic Chemistry) URL: 3
-
Title: Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif Source: RSC Publishing (Chemical Communications) URL: 4
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Title: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) Source: PubMed Central (PMC) URL: 5
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Safety Operating Guide
Navigating the Disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the proper handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine, a compound characterized by its halogenated phenyl ring and a reactive cyclopropylamine moiety. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The chemical structure incorporates several functionalities that inform its risk profile.
-
Halogenated Aromatic Group: The bromo- and fluoro-substituents on the phenyl ring increase the molecule's lipophilicity and persistence. Halogenated organic compounds are known for their potential to cause long-term environmental contamination and have been associated with various adverse health effects in humans and wildlife.[1][2]
-
Cyclopropylamine Moiety: The cyclopropane ring is highly strained, which can enhance the molecule's reactivity.[3] The amine group imparts basicity and can act as a nucleophile.[3] Compounds containing the cyclopropylamine functional group require careful handling due to potential flammability, toxicity, and reactivity.[3][5]
-
Primary Amine: Primary amines can be corrosive and may cause skin and eye irritation or burns upon contact.[6][7] Inhalation may lead to respiratory tract irritation.[8]
Table 1: Postulated Hazard Profile of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine
| Hazard Classification | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[6][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[8] |
| Environmental Hazard | Persistent in the environment and potentially bioaccumulative.[1][2][10] |
II. Personal Protective Equipment (PPE): The First Line of Defense
Due to the anticipated hazards, strict adherence to PPE protocols is mandatory when handling 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine and its waste.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][11]
III. Spill Management: A Rapid and Coordinated Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory safety officer.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills of the free base): Due to the amine functional group, the compound is basic. For very small spills, after absorption, the area can be cautiously wiped with a dilute solution of a weak acid (e.g., 5% acetic acid) to neutralize any residue, followed by a final wipe with soap and water.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
IV. Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is its classification as halogenated organic waste .[12][13] This dictates that it must be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration.[4][13][14]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all waste containing 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
No Mixing: Crucially, do not mix this waste with non-halogenated organic waste. [12][13] Mixing can lead to improper disposal and increased costs, as the entire mixture must be treated as halogenated waste.[13] Also, do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[8][12]
Step 2: Container Selection and Management
The choice of waste container is critical to prevent leaks and reactions.
-
Material Compatibility: Use containers made of materials that are compatible with halogenated organic compounds and amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Refer to chemical compatibility charts for specific guidance.[15][16][17]
-
Container Integrity: Ensure the container is in good condition with a secure, tightly fitting cap to prevent leaks and the escape of vapors.[12]
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area away from heat, sparks, and direct sunlight.[5][18]
Step 3: Decontamination of Empty Containers
Empty containers that held 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine must be decontaminated before disposal.
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[19]
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.
Step 4: Final Disposal
The final disposal of the collected waste must be handled by a licensed environmental waste management company.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.
V. Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine.
Figure 1: Decision workflow for the disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine.
VI. Conclusion
The responsible disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a strict protocol of segregation and professional disposal, researchers can minimize risks and ensure compliance with regulatory standards. This guide provides a framework for these essential procedures, empowering scientists to manage this and other novel halogenated compounds with the highest degree of safety and care.
References
- Perspective on halogenated organic compounds - PMC - NIH. (2023, November 2).
- Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment - EPA. (2024, June 7).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing.
- Organic Solvent Waste Disposal - Safety & Risk Services.
- SAFETY DATA SHEET - Fisher Scientific.
- Cyclopropylamine - Apollo Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
- 7.2 Organic Solvents | Environment, Health and Safety.
- 1-Aminocyclopropane-1-carboxylic Acid - Santa Cruz Biotechnology.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18).
- The problem with halogenated compounds emissions and its solution - Tecam Group. (2021, May 7).
- Occurrence and distribution of brominated and fluorinated persistent organic pollutants in surface sediments focusing on industrially affected rivers - PubMed. (2025, January 6).
- 4 - SAFETY DATA SHEET.
- 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde | 1890151-25-3 - MilliporeSigma.
- Cyclopropylamine - Santa Cruz Biotechnology.
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie. (2016, May 25).
- (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine - AK Scientific, Inc.
- 1-Aminocyclopropane-1-carboxylic Acid (Standard)-SDS-MedChemExpress. (2025, June 27).
- Cyclopropylamine SDS, 765-30-0 Safety Data Sheets - ECHEMI.
- 3 - Safety data sheet. (2013, May 13).
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 7).
- 1247191-31-6 | 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol | ChemScene.
- 1-Aminocyclopropane-1-carboxylic Acid (ACC); Temporary Exemption From the Requirement of a Tolerance - Federal Register. (2020, July 6).
- Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration.
- Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30).
- 4-Bromo-3-fluoroaniline - • SAFETY DATA SHEET. (2025, October 7).
- 1-(4-bromo-3-fluorophenyl)cyclopropan-1-ol - PubChemLite.
- Chemical Compatibility Database from Cole-Parmer.
- Chemical Compatibility Chart - Walchem. (2024, April 19).
- Fluoropolymer Chemical Compatibility Chart.
- Safe Disposal of (-)-Bromocyclen: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- 3-(4-Bromo-3-fluorophenyl)-1-propene - Sigma-Aldrich.
- 1247191-31-6|1-(4-Bromo-3-fluorophenyl)cyclopropanol|BLD Pharm.
- 2413874-64-1 | 1-(4-Bromo-3-chlorophenyl)cyclopropan-1-amine hydrochloride.
- 1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one - C17H16BrFO | CSSB00020571362 - Chemspace.
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Navigating the Safe Handling of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine. It is designed to empower researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.
Hazard Assessment and Risk Mitigation
The primary hazards associated with 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine are presumed to include:
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[2][3][4]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dusts or vapors.[3][4]
Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is required.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is contingent upon the specific laboratory operation being performed. The following table outlines the minimum PPE requirements for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1][3] | Nitrile or PVC gloves.[5] | Laboratory coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with particulate filters is necessary.[5][6] |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield.[2] | Chemical-resistant gloves (e.g., nitrile, PVC).[5] | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical safety goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves. | Flame-retardant and impervious clothing over a laboratory coat.[1][2] | All operations must be performed in a chemical fume hood. |
| Spill Cleanup | Full-face respirator with appropriate cartridges.[1][7] | Heavy-duty, chemical-resistant gloves. | Full-body chemical-resistant suit.[2] | Full-face respirator with cartridges effective against organic vapors and particulates.[1][7] |
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the critical steps and associated safety measures for handling 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine.
Caption: Hazardous Waste Disposal Workflow.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine, ensuring a safe and productive research environment.
References
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Loba Chemie. (n.d.). Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
- Google Patents. (1991). WO1991011430A1 - Halogenation of aromatic amine compounds.
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
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SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
